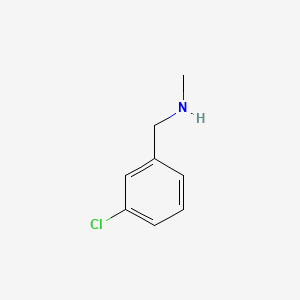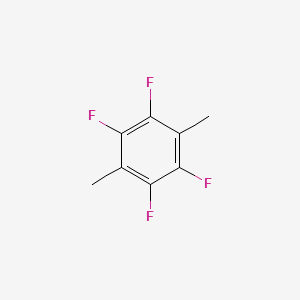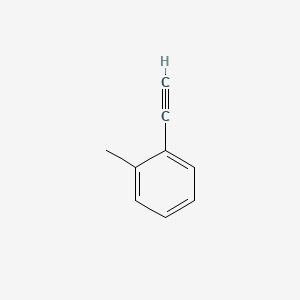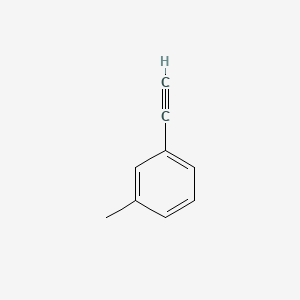
6,6-二甲基富烯
描述
Mechanisms and Origins of Periselectivity
The study of the cycloadditions of tropone to dimethylfulvene reveals complex reaction mechanisms involving ambimodal transition states. These states can lead to different [6 + 4] adducts, which can interconvert through a [3,3] sigmatropic shift known as the Cope rearrangement. The research also explores competing [4 + 2] cycloadditions and various sigmatropic shifts, providing insights into the time-resolved mechanism of these reactions .
Synthesis and Reactivity of Dicyanofulvenes
6,6-Dicyanofulvene derivatives have been synthesized from cyclopentadienones, showing the ability to undergo reversible electron reductions. These derivatives are discussed as potential n-type small molecules, highlighting their electronic properties and reactivity .
Lithiation and Synthesis of Pyrrole Derivatives
The lithiation of 6-dimethylamino-1-azafulvene dimer has been utilized to synthesize a variety of 5-substituted pyrrole-2-carboxaldehydes. This versatile synthesis approach demonstrates the potential of using fulvene derivatives as intermediates in the production of valuable chemical compounds .
Structural Properties of Fulvene Chromium Complex
The crystal structure of tricarbonyl-6,6′-dimethylfulvene chromium(0) has been determined, showing a bent fulvene ligand due to its coordination to the Cr(0) metal. The study includes IR and Raman spectroscopy, comparing vibrational data with values derived from DFT calculations .
Anionic Polymerization of Dimethylfulvene
Anionic polymerization of 6,6-dimethylfulvene with sodium cyclopentadienide results in a mixture of oligomeric products. The main product and its structure were confirmed by spectroscopic methods, and a reaction mechanism is proposed, supported by the isolation of various dimers and trimers .
Photooxidation and Epidioxide Formation
The sensitized photooxidation of dimethylfulvene in methanol at low temperatures leads to the isolation of 6,6-dimethylfulvene 1,4-epidioxide. The thermal isomerizations of this compound to other photooxidation products have been demonstrated, characterizing its properties .
Functionalization via Aldol Condensation Analogue
6,6-Dimethylfulvene has been regioselectively functionalized at the 7-position, resulting in fulvenols and their trimethylsilyl ethers. The addition of aldehydes to the fulvene anion at low temperatures is explained by a frontier orbital controlled process .
Gas-Phase Chemistry of Fulvene Ions
The fragmentation of protonated 6-methylfulvene and 6,6-dimethylfulvene ions has been studied, revealing scrambling and fragmentation behaviors. These ions show similarities to toluenium and xylenium ions, with detailed isomerization reactions studied through labeling experiments .
Synthon for Alkyl-Dimethylfulvenes and Metallocene Complexes
The synthesis of 2-lithio-3-methoxy-1,3-dimethylcyclopentene provides a synthetic equivalent for 2-lithio-1,3-dimethylcyclopentadiene. This compound serves as a useful synthon for the synthesis of alkyl-dimethylfulvenes and ansa-metallocene complexes .
[6 + 4]-Cycloaddition and Trimer Formation
Thermal reaction of 6,6-dimethylfulvene leads to an oligomeric mixture, mainly consisting of fulvene-trimers. The structure of the main trimer product was elucidated by NMR and X-ray analysis, suggesting a [6 + 4] dimerization followed by a proton shift and a Diels-Alder reaction .
科学研究应用
Ionized States Study
- Scientific Field: Physical Chemistry
- Summary of Application: The ionized states of 6,6-dimethylfulvene were studied using a synchrotron-based photoionization spectrum . This study focused on the vibrational fine structure (VFS) of 6,6-dimethylfulvene .
- Methods of Application: The sequence of ionic states in the range 7 to 19 eV was determined by symmetry adapted cluster configuration interaction and Roothaan-Hartree-Fock open shell methods . The Franck-Condon (FC) methods were used to analyze the VFS .
- Results: The FC profile for the lowest ionization energy (IE1, X2A2) shows extensive VFS which was successfully analyzed . The second IE (A2B1) shows truncated structure owing to overlap with IE1 .
One-Pot Synthesis of Ansa-Metallocenes
- Scientific Field: Organic Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the one-pot synthesis of ansa-metallocenes .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The outcomes of this application are not detailed in the available resources .
Synthesis of Endo and Exo-Adducts with Maleic Anhydride
- Scientific Field: Organic Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of endo and exo-adducts with maleic anhydride .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The outcomes of this application are not detailed in the available resources .
Photochemical Oxidation in Alkaline Methanolic Solution
- Scientific Field: Physical Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the photochemical oxidation process in alkaline methanolic solutions .
- Methods of Application: Both direct and sensitized photooxidations of 6,6-dimethylfulvene in alkaline methanolic solutions were performed .
- Results: The oxidation process resulted in two methanol addition products of 5-isopropylidene-4-hydroxy-2-cyclopentenone: 2-isopropenyl- (5∼12 %) and 2- (2’-methoxyisopropyl)- (21∼28 %) 4-methoxy-2-cyclopentenones, α-furyl isopropyl ketone (3 %) which would be presumably formed via rearrangements of the intermediates postulated previously for the formation of the oxepinone and 4-hydroxymethylenecyclopentenone derivatives .
Synthesis of Fulvenols or the Corresponding Trimethylsilyl Ethers
- Scientific Field: Organic Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of fulvenols or the corresponding trimethylsilyl ethers .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The outcomes of this application are not detailed in the available resources .
Photochemical Oxidation in Concentrated Methanolic Solution
- Scientific Field: Physical Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the photochemical oxidation process in concentrated methanolic solutions .
- Methods of Application: The sensitized photooxidation of dimethylfulvene was conducted in a concentrated methanolic solution at low temperature .
- Results: The oxidation process resulted in the isolation and characterization of the 1,4-epidioxide 1 of 6,6-dimethylfulvene . The thermal isomerizations of 1 to all of the photooxidation products of dimethylfulvene reported previously have been demonstrated .
Synthesis of 6,6-Dimethylfulvene 1,4-Epidioxide
- Scientific Field: Organic Chemistry
- Summary of Application: 6,6-Dimethylfulvene is used in the synthesis of 6,6-dimethylfulvene 1,4-epidioxide .
- Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the available resources .
- Results: The outcomes of this application are not detailed in the available resources .
安全和危害
属性
IUPAC Name |
5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACXMWYHXOSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176149 | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylfulvene | |
CAS RN |
2175-91-9 | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002175919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethylfulvene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclopentadiene, 5-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-Dimethylfulvene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



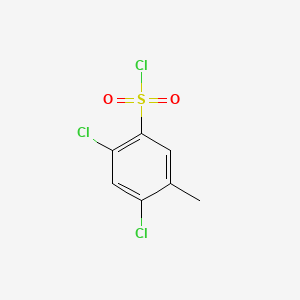

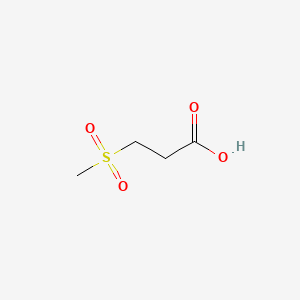
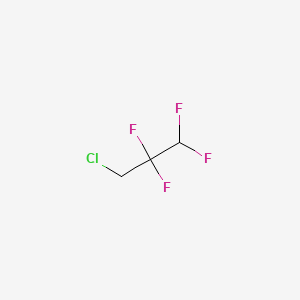
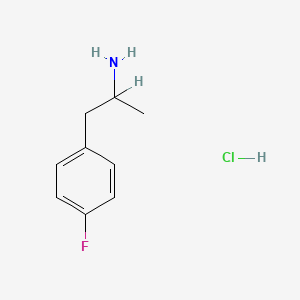

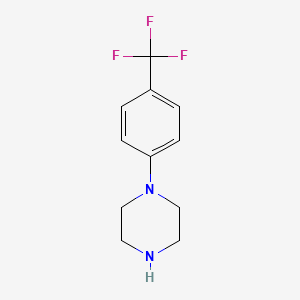
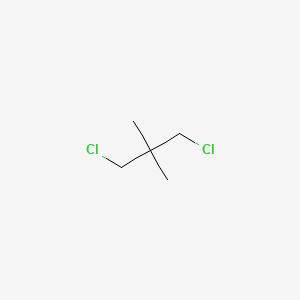
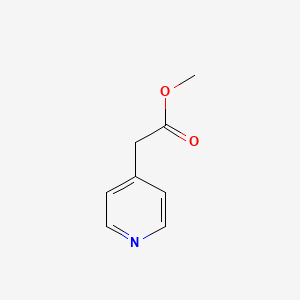
![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
